molecular formula C13H15FO3 B1325918 Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate CAS No. 898752-61-9

Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate

Cat. No.: B1325918
CAS No.: 898752-61-9
M. Wt: 238.25 g/mol
InChI Key: JLCSMNIIZRHFAM-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted phenyl ring and a butyrate ester group

Scientific Research Applications

Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are hazardous because they’re flammable, while others are hazardous because they’re toxic .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting chemical properties or potential uses, it could be the subject of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate can be synthesized through a multi-step process involving the esterification of 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid.

    Reduction: Ethyl 4-(4-fluoro-3-methylphenyl)-4-hydroxybutyrate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutyrate
  • Ethyl 4-(4-bromo-3-methylphenyl)-4-oxobutyrate
  • Ethyl 4-(4-methyl-3-methylphenyl)-4-oxobutyrate

Uniqueness

Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution on chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-3-17-13(16)7-6-12(15)10-4-5-11(14)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCSMNIIZRHFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645593
Record name Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-61-9
Record name Ethyl 4-fluoro-3-methyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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